1-Monopalmitolein: A Technical Guide to its Natural Sources, Occurrence, and Biological Interactions
1-Monopalmitolein: A Technical Guide to its Natural Sources, Occurrence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monopalmitolein, a monoacylglycerol containing the monounsaturated fatty acid palmitoleic acid, is a lipid molecule of growing interest in the scientific community. While its saturated counterpart, 1-monopalmitin, has been more extensively studied, emerging research highlights the unique biological activities of 1-Monopalmitolein, including its potential as a modulator of cellular signaling pathways. This technical guide provides a comprehensive overview of the known natural sources and occurrence of 1-Monopalmitolein, detailed experimental protocols for its study, and a review of its interactions with key cellular pathways.
Natural Sources and Occurrence of 1-Monopalmitolein
While quantitative data on the specific concentration of 1-Monopalmitolein in various natural sources is limited in publicly available literature, its presence can be inferred from the fatty acid profiles of organisms and oils rich in palmitoleic acid. Monoacylglycerols are often present as metabolic intermediates of triacylglycerol digestion and biosynthesis.
Qualitative Occurrence:
-
Marine Organisms: The gonads of sea urchins, such as Paracentrotus lividus, are known to contain a significant proportion of their lipids as polyunsaturated and monounsaturated fatty acids, including palmitoleic acid, suggesting the potential presence of 1-Monopalmitolein.[1][2][3] Fish oils are another likely source, given their high content of various fatty acids.[4][5]
-
Edible Oils: Olive oil contains triacylglycerols with palmitoleic acid, indicating that 1-Monopalmitolein may be present in small quantities as a result of partial hydrolysis.[6][7][8][9][10]
-
Mammalian Tissues: Human milk lipids contain palmitoleic acid as a component of triacylglycerols, suggesting the potential for 1-Monopalmitolein to be present as a metabolic product.[11][12][13][14][15] Adipose tissue is another site where monoacylglycerol metabolism occurs, and therefore, 1-Monopalmitolein may be found.
Note on Quantitative Data: The direct quantification of 1-Monopalmitolein in natural sources is not widely reported. Most studies focus on the total fatty acid profile after chemical derivatization (e.g., to fatty acid methyl esters), which does not provide information on the original glycerolipid species. Targeted lipidomics studies are required to ascertain the precise concentrations of 1-Monopalmitolein in various biological matrices.
For research purposes, 1-Monopalmitolein is often obtained through enzymatic synthesis, which provides a reliable and high-purity source of the compound.
Data Presentation
Due to the scarcity of specific quantitative data for 1-Monopalmitolein in natural sources, a comprehensive data table cannot be provided at this time. Research efforts employing targeted lipidomics are needed to generate such data.
Experimental Protocols
Extraction of 1-Monopalmitolein from Biological Samples (Folch Method)
This protocol describes a standard method for the extraction of total lipids, including monoacylglycerols, from tissues.
Materials:
-
Tissue sample
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Homogenize a known weight of the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The total solvent volume should be approximately 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent mixture).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture and then centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.
-
Lipid Collection: The lower phase, rich in chloroform, contains the lipids. Carefully remove the upper aqueous phase.
-
Solvent Evaporation: Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Purification of 1-Monopalmitolein by Silica (B1680970) Gel Column Chromatography
This protocol allows for the separation of monoacylglycerols from other lipid classes.
Materials:
-
Total lipid extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Ethyl acetate (B1210297)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to settle into a packed bed.
-
Sample Loading: Dissolve the total lipid extract in a minimal amount of a non-polar solvent like hexane and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with 100% hexane to elute non-polar lipids like triacylglycerols.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Monoacylglycerols will typically elute at a higher ethyl acetate concentration.
-
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing 1-Monopalmitolein.
Quantification of 1-Monopalmitolein by LC-MS/MS
This protocol outlines a general approach for the targeted quantification of 1-Monopalmitolein.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the purified lipid extract in an appropriate solvent (e.g., methanol).
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. The gradient should be optimized to achieve good separation of monoacylglycerols.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transition of 1-Monopalmitolein in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.
-
-
Quantification: Create a calibration curve using a certified standard of 1-Monopalmitolein to quantify its concentration in the sample.[16][17][18][19]
Enzymatic Synthesis of 1-Monopalmitolein
This protocol describes a common method for synthesizing 1-Monopalmitolein for research purposes.
Materials:
-
Palmitoleic acid
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., tert-butanol)
-
Molecular sieves
-
Shaking incubator
Procedure:
-
Reaction Setup: In a reaction vessel, combine palmitoleic acid and an excess of glycerol in an organic solvent.
-
Dehydration: Add molecular sieves to remove water, which can inhibit the reaction.
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 24-48 hours).
-
Enzyme Removal: After the reaction, remove the immobilized lipase by filtration. The enzyme can often be reused.
-
Purification: Purify the 1-Monopalmitolein from the reaction mixture using silica gel column chromatography as described in Protocol 2.
Signaling Pathways and Biological Activities
1-Monopalmitolein has been shown to interact with and modulate key cellular signaling pathways, highlighting its potential as a bioactive molecule.
Inhibition of P-glycoprotein (P-gp)
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell. Some lipids have been shown to inhibit P-gp activity. The proposed mechanism involves the lipid molecule partitioning into the cell membrane and allosterically modulating the conformation of P-gp, thereby reducing its transport efficiency. This can lead to increased intracellular accumulation of anticancer drugs.[20][21][22][23][24]
Caption: P-glycoprotein inhibition by 1-Monopalmitolein.
Induction of Apoptosis via the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Studies on the related compound 1-monopalmitin have shown that it can activate the PI3K/Akt pathway, leading to the induction of caspase-dependent apoptosis in cancer cells.[25] This involves the activation of key downstream effectors that ultimately trigger the apoptotic cascade. It is plausible that 1-Monopalmitolein may exert similar effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid compositions of gonadal material and diets of the sea urchin, Psammechinus miliaris: trophic and nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Season on the Gonad Index and Biochemical Composition of the Sea Urchin Paracentrotus lividus from the Golf of Tunis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. Quality of Fish-Oil-Based Dietary Supplements Available on the Italian Market: A Preliminary Study | MDPI [mdpi.com]
- 6. A straightforward quantification of triacylglycerols (and fatty acids) in monovarietal extra virgin olive oils by high-temperature GC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of olive oil for authentication and shelf life determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipids of human milk and infant formulas: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human Milk Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Targeted LC-MS/MS-based metabolomics and lipidomics on limited hematopoietic stem cell numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. euncl.org [euncl.org]
- 18. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Active participation of membrane lipids in inhibition of multidrug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Active participation of membrane lipids in inhibition of multidrug transporter P-glycoprotein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. (PDF) Lipid-Mediated Inhibition Mechanism of P-Glycoprotein [research.amanote.com]
- 23. researchgate.net [researchgate.net]
- 24. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1-Monopalmitin promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
